1-Ethyl-3-isopropylpiperazine
Overview
Description
Preparation Methods
The synthesis of 1-Ethyl-3-isopropylpiperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . Industrial production methods often utilize batch reaction vessels or flow (microwave) reactors to simplify the synthesis process and improve yields .
Chemical Reactions Analysis
1-Ethyl-3-isopropylpiperazine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or sulfonates.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce secondary amines.
Scientific Research Applications
1-Ethyl-3-isopropylpiperazine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex piperazine derivatives, which are used in drug discovery and development.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial, anticancer, and antiviral properties.
Medicine: Piperazine derivatives are found in various pharmaceuticals, such as antihistamines, antipsychotics, and anti-inflammatory drugs.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Ethyl-3-isopropylpiperazine involves its interaction with specific molecular targets and pathways. Piperazine derivatives often act on neurotransmitter receptors, such as serotonin and dopamine receptors, modulating their activity and leading to therapeutic effects . The exact pathways and molecular targets can vary depending on the specific derivative and its intended use.
Comparison with Similar Compounds
1-Ethyl-3-isopropylpiperazine can be compared with other piperazine derivatives, such as:
- 1-Methylpiperazine
- 1-Phenylpiperazine
- 1-Benzylpiperazine
These compounds share a similar piperazine core structure but differ in their substituents, which can significantly impact their biological activities and applications . For instance, 1-Benzylpiperazine is known for its stimulant properties, while 1-Phenylpiperazine has been studied for its potential antidepressant effects .
Properties
IUPAC Name |
1-ethyl-3-propan-2-ylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-4-11-6-5-10-9(7-11)8(2)3/h8-10H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHSKFSDJLXTYLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCNC(C1)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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